molecular formula C7H4BrNO B056826 3-Bromo-4-hydroxybenzonitrile CAS No. 2315-86-8

3-Bromo-4-hydroxybenzonitrile

Cat. No. B056826
Key on ui cas rn: 2315-86-8
M. Wt: 198.02 g/mol
InChI Key: HLHNOIAOWQFNGW-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of 4-cyanophenol (30.0 g, 252 mmol) in acetic acid (450 ml) was treated with N-bromosuccinimide (44.8 g, 252 mmol). The reaction mixture was stirred at RT for 18 h, filtered and the filtrate was concentrated under reduced pressure. The crude material was purified by column chromatography (silica) eluting with chloroform and methanol (99:1) to afford the title compound as a brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].[Br:10]N1C(=O)CCC1=O>C(O)(=O)C>[Br:10][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[OH:9])[C:1]#[N:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
44.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (silica)
WASH
Type
WASH
Details
eluting with chloroform and methanol (99:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C#N)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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